molecular formula C18H23N3O5 B2393850 N1-allyl-N2-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)oxalamide CAS No. 896350-48-4

N1-allyl-N2-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)oxalamide

Cat. No. B2393850
CAS RN: 896350-48-4
M. Wt: 361.398
InChI Key: REKCDQMVHNJPBR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported . The synthesis process involves the use of various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . The synthesis of similar compounds has been achieved via a Pd-catalyzed C-N cross-coupling .


Molecular Structure Analysis

The molecular structure of compounds with the benzo[d][1,3]dioxol-5-yl subunit has been studied using single crystal X-ray crystallographic results . The structure of a similar compound, “1-(benzo[d][1,3]dioxol-5-yl)decahydroisoquinolin-4a-ol”, has an empirical formula of C16H21NO3 .


Chemical Reactions Analysis

The chemical reactions involving compounds with the benzo[d][1,3]dioxol-5-yl subunit have been studied . For instance, diselenide synthesized was transformed into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite followed by the addition of suitable electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of compounds with the benzo[d][1,3]dioxol-5-yl subunit have been analyzed . For instance, a similar compound has a monoclinic crystal structure with a = 9.1511 (4) Å, b = 5.6679 (3) Å, c = 16.7731 (9) Å, β = 93.435 (2)°, V = 868.42 (8) Å3, Z = 2, R gt (F) = 0.0410, wR ref (F2) = 0.1204, T = 296 (2) K .

Scientific Research Applications

Anticancer Applications

This compound has been used in the design and synthesis of a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties . These have been evaluated for their anticancer activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . The study culminated in the identification of compounds with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .

Antidiabetic Applications

Benzodioxol carboxamide derivatives, which include the compound , have been synthesized and investigated for their antidiabetic potential . In vitro studies showed that some of these compounds displayed potent α-amylase inhibition, suggesting their potential as antidiabetic agents . In vivo experiments with one of these compounds substantially reduced blood glucose levels in a streptozotocin-induced diabetic mice model .

Organic Synthesis

The compound has potential applications in the field of organic synthesis . The process involves dissolving 2-(benzo[d][1,3]dioxol-5-yl)acetic acid or benzo[d][1,3]dioxole-5-carboxylic acids in dichloromethane (DCM), followed by the introduction of a mixture of DMAP and EDCI .

Pharmaceutics

The compound can be used in the pharmaceutical industry . Its unique structure and properties make it a valuable component in the development of new drugs .

Ligand Chemistry

The compound can be used in ligand chemistry . Its unique structure can be used to create complex molecules with specific properties .

Semiconducting Materials

The compound can be used in the development of semiconducting materials . Its unique properties can be leveraged to create materials with specific electrical properties .

Mechanism of Action

Target of Action

Similar compounds bearing the benzo[d][1,3]dioxol-5-yl moiety have shown activity against various cancer cell lines , suggesting potential targets within these cells.

Mode of Action

Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that N1-allyl-N2-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)oxalamide may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Result of Action

Related compounds have demonstrated anticancer activity, suggesting that this compound may also exhibit similar effects .

properties

IUPAC Name

N'-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N-prop-2-enyloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O5/c1-2-5-19-17(22)18(23)20-11-14(21-6-8-24-9-7-21)13-3-4-15-16(10-13)26-12-25-15/h2-4,10,14H,1,5-9,11-12H2,(H,19,22)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKCDQMVHNJPBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-allyl-N2-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)oxalamide

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